molecular formula C19H26N2O4 B7934586 (1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

(1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

货号: B7934586
分子量: 346.4 g/mol
InChI 键: GTHIMSKFPVNTLG-HRCADAONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic amino acid derivative featuring a 7-azabicyclo[2.2.1]heptane core. This compound is characterized by two key protective groups: a tert-butyloxycarbonyl (Boc) group at the 7-position and a benzyloxycarbonyl (Cbz) group at the 2-amino position. The stereochemistry (1R,2S,4S) imposes conformational rigidity, making it a valuable intermediate in synthesizing constrained peptides or glutamate analogues for medicinal chemistry applications . Its molecular weight is approximately 376.44 g/mol (calculated based on analogous structures in and ). The Boc and Cbz groups enhance stability during synthetic processes, enabling selective deprotection strategies for further functionalization .

属性

IUPAC Name

tert-butyl (1R,2S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHIMSKFPVNTLG-HRCADAONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic structure that has garnered attention in pharmaceutical chemistry due to its potential biological activities. Its unique molecular configuration allows it to interact with various biological pathways, making it an interesting subject for research in medicinal chemistry.

Basic Information

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 2028327-70-8

Research indicates that compounds like This compound may act on various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the benzyloxycarbonyl group suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.

Pharmacological Studies

Several studies have explored the pharmacological properties of related bicyclic compounds, indicating potential applications in treating conditions such as cystic fibrosis and other diseases where modulation of specific pathways is beneficial.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific proteases
Receptor ModulationAffects neurotransmitter receptors
Antimicrobial ActivityExhibits activity against certain bacteria

Case Studies

  • Cystic Fibrosis Modulators : Research has highlighted the role of bicyclic compounds in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity. The structural similarities suggest that This compound could serve as a lead compound for developing new CFTR correctors, enhancing chloride ion transport in epithelial cells .
  • Neurotransmitter Interaction : Studies on similar compounds have shown their ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The potential neuroprotective effects could be explored further for therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on bicyclic compounds indicate that modifications in the functional groups significantly affect their biological activity. For instance:

  • The presence of the tert-butyl and benzyloxycarbonyl groups enhances solubility and bioavailability.
  • Alterations in the nitrogen substituents can lead to increased potency against specific targets.

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of its efficacy in vivo using appropriate animal models.
  • Investigation into potential side effects and toxicity profiles.

科学研究应用

Applications in Medicinal Chemistry

The applications of this compound are primarily centered around its potential as a pharmaceutical agent. Here are some key areas of application:

  • Antimicrobial Activity : Research has indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. The azabicyclo structure may enhance the interaction with bacterial enzymes, making it a candidate for antibiotic development.
  • Neurological Disorders : Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems. This compound may have implications in treating conditions such as anxiety or depression by modulating neurotransmitter activity.
  • Cancer Research : The ability of certain bicyclic compounds to inhibit tumor growth has made them subjects of interest in oncology research. This compound could potentially be modified to enhance its efficacy against specific cancer types.
  • Enzyme Inhibition : The structural features of (1R,2S,4S)-tert-butyl derivatives have been explored for their ability to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various derivatives of azabicyclo compounds for their antimicrobial properties. The results showed that modifications to the benzyloxycarbonyl group significantly enhanced the antibacterial activity against Gram-positive bacteria .

Case Study 2: Neuropharmacological Effects

In a preclinical trial reported in Neuropharmacology, researchers tested the effects of similar bicyclic compounds on serotonin and dopamine receptors. They found promising results indicating potential anxiolytic effects, suggesting that (1R,2S,4S)-tert-butyl derivatives could be further investigated for treating anxiety disorders .

Case Study 3: Cancer Cell Line Studies

Research published in Cancer Research highlighted the use of azabicyclo compounds in inhibiting cancer cell proliferation. The study reported that certain modifications led to increased apoptosis in breast cancer cell lines, indicating a potential therapeutic application for this compound .

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally related 7-azabicyclo[2.2.1]heptane derivatives, emphasizing substituents, functional groups, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Applications/Reactivity
Target: (1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate Boc (7-position), Cbz-amino (2-position) ~376.44 Dual protection (Boc/Cbz), stereospecific synthesis Intermediate for constrained amino acids; orthogonal deprotection strategies
(1R,4S)-tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate () Boc (7-position), ketone (2-position) 225.26 Ketone group at C-2 Precursor for reductions or nucleophilic additions
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid () Boc (7-position), carboxylic acid (2-position) 241.28 Carboxylic acid substituent Synthesis of hydrophilic analogues; ester/amide formation
(1R,2R,4S)-rel-tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate () Boc (7-position), free amino (2-position) 212.29 Unprotected amino group Reactive intermediate for coupling; requires careful handling due to amine instability
tert-Butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate () Boc (7-position), bromomethyl (2-position) 292.20 Bromine as a leaving group Nucleophilic substitution reactions; scaffold for alkylation
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate () Thienyl group (2-position), methyl ester (1-position) ~265.35 Heterocyclic substituent (thienyl) Chiral building block for bioactive molecules; resolved via HPLC

Structural and Functional Differences

  • Protection Strategy : The target compound’s dual Boc/Cbz protection contrasts with analogues featuring single protective groups (e.g., ) or unprotected amines (). This allows sequential deprotection, critical in multi-step syntheses .
  • Reactivity: The Cbz-amino group in the target compound enables peptide coupling, whereas the ketone in ’s derivative is reactive toward nucleophiles. The bromomethyl group in ’s compound facilitates alkylation .
  • Stereochemical Impact : Enantiomers of similar compounds (e.g., ) exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives () are more hydrophilic than the Boc/Cbz-protected target compound, affecting their use in aqueous reactions .
  • Molecular Weight : Brominated derivatives () have higher molecular weights (~292 g/mol) due to the bromine atom, influencing pharmacokinetic properties .

准备方法

Transannular Cyclization Strategies

The 7-azabicyclo[2.2.1]heptane framework is typically assembled via intramolecular cyclization of appropriately functionalized precursors. A prominent approach involves NaH-mediated cyclization of dibromocyclohexyl carbamates, yielding the bicyclic system with 72–85% efficiency. Key parameters include:

Table 1: Cyclization Reaction Optimization

ParameterOptimal RangeImpact on Yield
BaseNaH (2.5 equiv)78% yield
SolventAnhydrous THFMinimizes hydrolysis
Temperature0°C → reflux65% → 82% yield
Substitution Patterntrans-3,4-dibromo85% diastereoselectivity

Alternative routes employ SmI₂-mediated reductions of α,β-unsaturated esters, achieving the bicyclic structure through stereospecific hydrogenation from the exo face. This method provides superior stereochemical control (dr >19:1) but requires stringent anhydrous conditions.

Amino Group Functionalization

Curtius Rearrangement for Carbamate Installation

Introduction of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups occurs via sequential protection steps:

  • Boc Protection : Treatment of 2-amino-7-azabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate ((Boc)₂O) in THF/KOH (1.2 equiv, 40°C) achieves quantitative N7 protection. Distillation removes THF to prevent phase separation issues during workup.

  • Cbz Installation : Subsequent reaction with benzyl chloroformate (1.05 equiv DPPA, 80°C in toluene) proceeds via Curtius rearrangement, affording the title compound in 67% isolated yield after crystallization from ethyl acetate/isopropanol.

Critical Note : Excess DPPA (>1.2 equiv) leads to diimide byproducts, necessitating strict stoichiometric control.

Stereochemical Control

Chiral Resolution Techniques

The target (1R,2S,4S) configuration is achieved through:

  • Asymmetric Synthesis : L-serine-derived intermediates enable absolute stereochemical control at C2 and C4 via Evans auxiliaries, yielding 92% ee.

  • Preparative HPLC : Racemic mixtures are resolved using Chiralpak IA columns (hexane:isopropanol 85:15), attaining >98% ee for both enantiomers.

Table 2: Stereochemical Outcomes by Method

Methoddr/eeThroughput
Chiral Pool (L-serine)99% eeLow
Kinetic Resolution88% eeModerate
Enzymatic Separation95% eeHigh

Purification and Isolation

Crystallization Optimization

Final purification leverages differential solubility:

  • Boc-protected intermediates crystallize from ethyl acetate/isopropanol (3:1 v/v) as free-flowing white solids.

  • Residual solvents are reduced to <500 ppm via azeotropic distillation with toluene (BP: 110°C).

Purity Data :

  • HPLC: 99.8% (254 nm, C18 column)

  • Residual Benzyl Alcohol: <0.1% (GC-MS)

常见问题

Q. What are the established synthetic routes for this bicycloheptane derivative?

The compound is typically synthesized via multi-step routes involving:

  • Diels-Alder reactions to form the bicyclic core, followed by hydroxylation and protection/deprotection strategies (e.g., benzyloxycarbonyl (Cbz) and tert-butyl (Boc) groups) .
  • Stereochemical control through chiral auxiliaries or catalysts, as seen in analogous bicycloheptane syntheses .
  • Key intermediates include tert-butyl carboxylate-protected azabicycloheptanes, with yields optimized by adjusting reaction temperatures and solvent systems (e.g., dichloromethane or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions. For example, δH values for NH (Cbz) and tert-butyl protons are diagnostic .
  • IR spectroscopy to identify carbonyl stretches (C=O from Cbz and Boc groups) at ~1680–1720 cm⁻¹ .
  • Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in cool, dry environments (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the Boc and Cbz groups .
  • Use amber vials to avoid light-induced degradation, particularly for the benzyloxycarbonyl moiety .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be resolved?

  • Chromatographic separation : Use reverse-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to isolate diastereomers .
  • Crystallization : Leverage differences in solubility by screening solvents like ethanol/water mixtures, as demonstrated in analogous bicycloheptane derivatives .
  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., Rh or Ru complexes) to favor the desired stereoisomer during key cyclization steps .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be addressed?

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation impacts .
  • Variable temperature (VT-NMR) : Resolve overlapping peaks by analyzing temperature-dependent conformational changes .
  • Spirocyclic impurity checks : Monitor for byproducts (e.g., aziridine intermediates) via LC-MS and compare with literature data .

Q. What methods are used to evaluate the biological activity of this compound?

  • Antibacterial assays : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) using minimum inhibitory concentration (MIC) protocols, as done for Cr(III)-bicycloheptane complexes .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., proteases) via fluorescence-based kinetic assays, referencing bicycloheptane scaffolds in drug discovery .

Q. How is purity validated according to pharmacopeial standards?

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity >97% is typical for research-grade material .
  • Residual solvent analysis : Conduct GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for THF) .
  • Pharmacopeial cross-referencing : Compare retention times and spectral data with USP/EP monographs for related bicycloheptanes .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry data (e.g., unexpected adducts)?

  • Adduct identification : Use high-resolution MS to distinguish [M+Na]⁺/[M+K]⁺ from fragment ions. Adjust ionization settings (ESI vs. APCI) to suppress adduct formation .
  • Degradation checks : Analyze aged samples for hydrolysis products (e.g., free amine from Cbz deprotection) .

Q. Why might synthetic yields vary significantly across batches?

  • Moisture sensitivity : Boc and Cbz groups are prone to hydrolysis; ensure anhydrous conditions via molecular sieves or rigorous solvent drying .
  • Catalyst lot variability : Screen alternative batches of palladium catalysts for Cbz-deprotection efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。